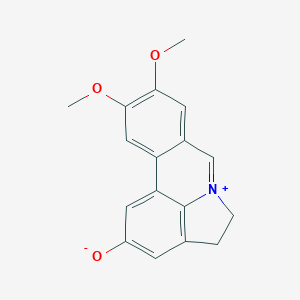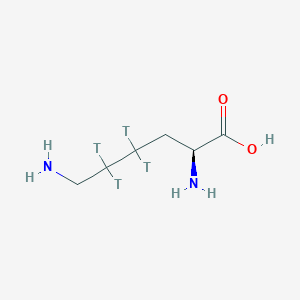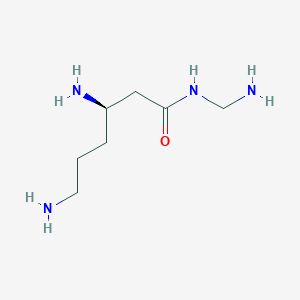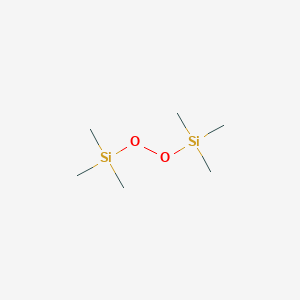
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . It is a derivative of propanoic acid and contains both ester and thioether functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 3-mercaptopropionate with methyl chloroformate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Aplicaciones Científicas De Investigación
Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can be used in the preparation of various sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active compound, which can then exert its effects on target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl dithioacetate: Contains a dithioester group instead of a thioether group.
Dimethyl trithiocarbonate: Contains a trithiocarbonate group instead of a thioether group.
Uniqueness
This compound is unique due to its combination of ester and thioether functional groups, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable intermediate in synthetic chemistry and a useful compound in scientific research .
Propiedades
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-3-12-7(9)4-5-13-6-8(10)11-2/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXZXUGHSUTQTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409303 |
Source


|
| Record name | Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109483-00-3 |
Source


|
| Record name | Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)









![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)


